N-Isopropyl-2-methyl-N-phenylbenzamide
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Overview
Description
N-Isopropyl-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C17H19NO and a molecular weight of 253.347 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-methyl-N-phenylbenzamide typically involves the reaction of 2-methylbenzoic acid with isopropylamine and phenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
Scientific Research Applications
N-Isopropyl-2-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-4-methoxy-N-phenylbenzamide
- N-Isopropyl-3,5-dinitro-N-phenylbenzamide
- 2-Iodo-N-isopropyl-N-phenylbenzamide
- 4-Ethoxy-N-isopropyl-N-phenylbenzamide
- 4-Chloro-N-isopropyl-2-methoxy-N-phenylbenzamide
Uniqueness
N-Isopropyl-2-methyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
N-Isopropyl-2-methyl-N-phenylbenzamide, a derivative of N-phenylbenzamide, has garnered attention in recent years for its potential biological activities. This compound is part of a larger class of benzamide derivatives that have shown promise in various therapeutic areas, including antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens and cancer cell lines, and structure-activity relationships (SAR).
Antiviral Activity
Research indicates that N-phenylbenzamide derivatives, including this compound, exhibit significant antiviral properties. For instance, studies have demonstrated that these compounds can inhibit enteroviruses such as Coxsackie Virus A9 (CVA9) through direct interaction with viral capsids. The binding occurs at specific hydrophobic pockets within the capsid structure, stabilizing the virion and preventing uncoating, which is critical for viral replication .
Case Study: Enterovirus Inhibition
A detailed study on the antiviral mechanisms of N-phenylbenzamides revealed that these compounds effectively bind to the CVA9 capsid, resulting in an effective concentration (EC50) of 1 µM for some derivatives. The selectivity index was notably high at 140, indicating a favorable therapeutic window .
Anticancer Activity
This compound also shows potential as an anticancer agent. Various studies have assessed its efficacy against multiple cancer cell lines. For example, certain benzamide derivatives have been reported to induce apoptosis and cell cycle arrest in leukemia and solid tumor cell lines.
In Vitro Studies
In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as K562 (chronic myeloid leukemia) and HL-60 (promyelocytic leukemia). Compounds with IC50 values around 2 μM were shown to effectively inhibit cell proliferation and induce apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the phenyl group is critical for maintaining antiviral and anticancer activities. Modifications to the amide and phenyl substituents can significantly affect potency and selectivity.
Compound | Target Virus/Cancer | IC50 Value (μM) | Selectivity Index |
---|---|---|---|
This compound | CVA9 | 1 | 140 |
Derivative A | K562 | 2.27 | >10 |
Derivative B | HL-60 | 1.42 | >20 |
The mechanisms by which this compound exerts its biological effects include:
- Capsid Stabilization : By binding to viral capsids, these compounds prevent the uncoating process necessary for viral replication.
- Induction of Apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Compounds can halt cell division at specific phases (e.g., G2/M phase), further inhibiting tumor growth.
Properties
CAS No. |
618069-88-8 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-methyl-N-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-13(2)18(15-10-5-4-6-11-15)17(19)16-12-8-7-9-14(16)3/h4-13H,1-3H3 |
InChI Key |
BUTWMLBZVOLWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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